molecular formula C16H17N3O4 B2576942 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 478079-21-9

6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2576942
CAS No.: 478079-21-9
M. Wt: 315.329
InChI Key: XBWRRMSYXPFBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core, which is known for its biological activity, and a morpholino group, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 2-phenyl-3(2H)-pyridazinone with 2-chloro-1-morpholinoethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the morpholino group.

Scientific Research Applications

6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby exerting its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone is unique due to its combination of a pyridazinone core and a morpholino group, which imparts both biological activity and enhanced solubility. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(2-morpholin-4-yl-2-oxoethoxy)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-15-7-6-14(17-19(15)13-4-2-1-3-5-13)23-12-16(21)18-8-10-22-11-9-18/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWRRMSYXPFBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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